molecular formula C11H10N6OS B5874054 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2-cyanophenyl)acetamide

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2-cyanophenyl)acetamide

Cat. No.: B5874054
M. Wt: 274.30 g/mol
InChI Key: ORNJZRCSCMECBY-UHFFFAOYSA-N
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Description

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2-cyanophenyl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2-cyanophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized from aminoguanidine hydrochloride and succinic anhydride under microwave irradiation . The resulting triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the cyanophenylacetamide moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2-cyanophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2-cyanophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring and sulfanyl group are crucial for this binding interaction, as they can form hydrogen bonds and other interactions with the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2-cyanophenyl)acetamide is unique due to its combination of a triazole ring, sulfanyl group, and cyanophenylacetamide moiety. This combination imparts specific chemical properties and biological activities that are not found in simpler triazole derivatives .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c12-5-7-3-1-2-4-8(7)14-9(18)6-19-11-15-10(13)16-17-11/h1-4H,6H2,(H,14,18)(H3,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNJZRCSCMECBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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